

A Technical Guide to Historical Environmental Concentrations of CB 168

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Compound of Interest

Compound Name: CB 168
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This technical guide provides a comprehensive overview of historical data on the environmental concentrations of polychlorinated biphenyl (PCB) congener 168 (**CB 168**). This document summarizes quantitative data from various environmental matrices, details the analytical methodologies employed in these studies, and presents a visual representation of a typical analytical workflow. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental health.

Introduction to CB 168

Polychlorinated biphenyls are a class of 209 individual chemical compounds, known as congeners, that were widely used in industrial applications due to their chemical stability and electrical insulating properties.^{[1][2]} Despite their production being banned in many countries in the 1970s, PCBs persist in the environment due to their resistance to degradation.^[1] **CB 168**, a specific hexachlorobiphenyl congener, is of particular interest due to its presence in various environmental compartments and its potential for bioaccumulation. Understanding its historical concentrations is crucial for assessing long-term environmental trends and potential human exposure.

Historical Environmental Concentrations of CB 168

The following tables summarize historical quantitative data on the concentrations of **CB 168** in soil, sediment, and human biomonitoring samples. These values provide a snapshot of the extent of environmental contamination and human exposure over time.

Table 1: **CB 168** Concentrations in Soil

Location/Study	Year(s) of Sampling	Concentration Range (ng/g dry weight)	Notes
East Chicago, Indiana, USA	Not Specified	Part of a dominant congener profile with an average fraction of at least 0.03	Co-eluted with PCB 153. ^[3]

Table 2: **CB 168** Concentrations in Sediment

Location/Study	Year(s) of Sampling	Concentration Range (ng/g)	Notes
OSPAR Maritime Area (sub-regions)	1995-2015	Concentrations of most PCB congeners are below the Environmental Assessment Criteria (EAC), with the exception of CB118 in some areas.[4]	General trend of decreasing PCB concentrations in several sub-regions. [4]
Ogun and Ona Rivers, Nigeria	Not Specified	Elevated concentrations of high-molecular-weight PCB congeners detected downstream of discharge points.	Industrial discharges are a significant source of PCBs in these rivers.[5]
Nakdong River, Korea	Not Specified	Total PCB levels ranged from 0.124 to 79.2 ng/g dry weight.	Higher concentrations were associated with a greater proportion of higher-chlorinated PCBs.[6]

 Table 3: **CB 168** Concentrations in Human Biomonitoring Samples

Population/Study	Matrix	Year(s) of Sampling	Concentration	Notes
EWG/Commonwealth Studies	Blood Serum	Not Specified	Geometric mean: 2.18 ng/g (lipid weight)	Found in 29 of 35 people tested; co-eluted with PCB 153.[7]
Anniston, Alabama, USA Residents	Blood Serum	Not Specified	A significant contributor to the total PCB concentration.	
NHANES 2001-2004	Blood Serum	2001-2004	Median sum of four major PCBs (118, 138, 153, 180) was 71 ng/g lipid.	CB 168 is often analyzed with these major congeners.[8]
Individuals exposed to indoor air contamination	Blood	Not Specified	Median total PCB burden was 559 ng/g lipid weight.	Lower-chlorinated PCBs in indoor air contribute to blood levels.[9]

Experimental Protocols for CB 168 Analysis

The determination of **CB 168** concentrations in environmental and biological samples typically involves sophisticated analytical techniques. The following outlines a general workflow and references standard methods developed by the U.S. Environmental Protection Agency (EPA).

Sample Collection and Preparation

- **Soil and Sediment:** Samples are collected using stainless steel corers or grabs. They are typically homogenized and stored frozen until analysis. A representative subsample is taken for extraction.
- **Water:** Water samples are collected in amber glass bottles to prevent photodegradation.[10] Depending on the expected concentration, a large volume may be required.[10]

- Human Serum: Blood samples are collected by venipuncture and processed to separate the serum. Samples are stored frozen.

Extraction

The goal of extraction is to isolate the PCBs from the sample matrix.

- Soil and Sediment (EPA Method 8082A/1668C): Soxhlet extraction or pressurized fluid extraction (PFE) are commonly used techniques.[11][12] A solvent mixture, such as hexane/acetone, is used to extract the PCBs from the solid matrix.[12]
- Water (EPA Method 1668C): Liquid-liquid extraction with a solvent like dichloromethane is a common method.[10] Solid-phase extraction (SPE) can also be used to concentrate the analytes from a large volume of water.
- Human Serum: Extraction is typically performed using a solvent mixture after denaturation of proteins.[13]

Cleanup

Crude extracts contain co-extracted substances that can interfere with the analysis. Cleanup steps are essential to remove these interferences.

- Sulfur Removal: For sediment and some soil samples, elemental sulfur is removed, often by treatment with copper.
- Lipid Removal: For biological samples like serum, lipids are removed using techniques such as gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.[13]
- Fractionation: Column chromatography using adsorbents like silica gel or Florisil is used to separate PCBs from other co-extracted organic compounds like pesticides.[13]

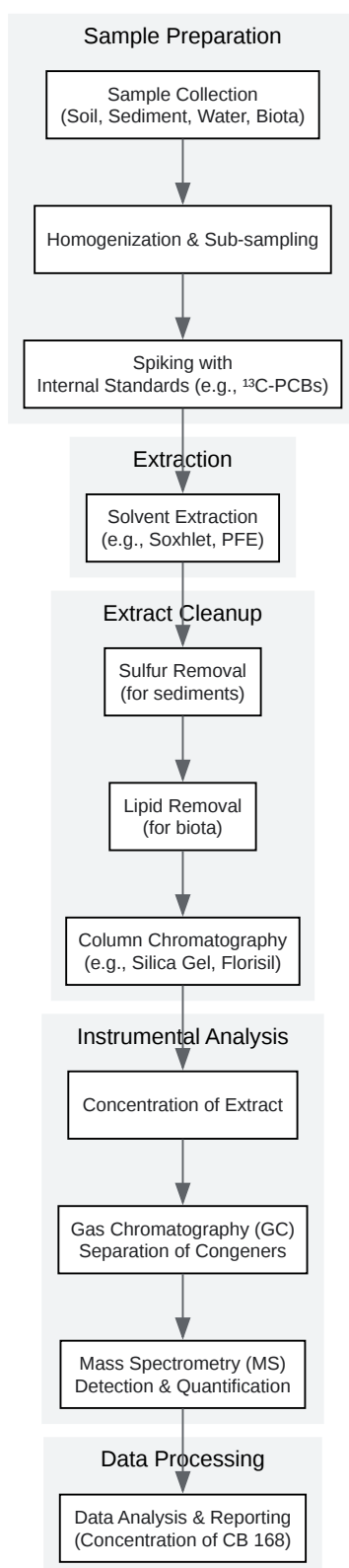
Instrumental Analysis

- Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph, which separates the individual PCB congeners based on their boiling points and interaction with the chromatographic column.[11][12]

- Detection:
 - Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like PCBs and has been historically used for their detection.[12]
 - Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides definitive identification and quantification of individual congeners.[11] Isotope dilution techniques, using ¹³C-labeled internal standards, are often employed for accurate quantification (as in EPA Method 1668C).[11]

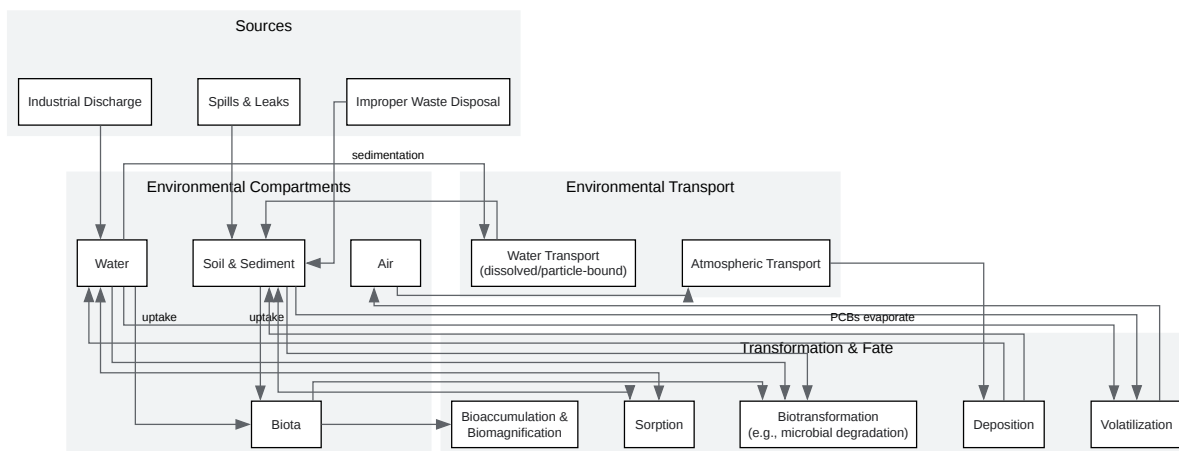
Visualization of Analytical and Environmental Pathways

The following diagrams illustrate the typical workflow for the analysis of **CB 168** in an environmental sample and the general environmental fate of PCBs.



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Caption: General workflow for the analysis of **CB 168** in environmental samples.



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Caption: Environmental fate and transport pathways of PCBs.

Environmental Fate and Transport of CB 168

The environmental behavior of **CB 168**, like other PCBs, is governed by its physicochemical properties. As a hexachlorobiphenyl, it has low water solubility and a high octanol-water partition coefficient (K_{ow}), indicating a strong tendency to adsorb to organic matter in soil and sediment.^[14] This makes these compartments significant environmental sinks for **CB 168**.

PCBs are subject to long-range environmental transport.^[15] They can volatilize from contaminated surfaces and be transported in the atmosphere, eventually being redeposited in distant locations.^[15] In aquatic systems, they are primarily associated with suspended particles and sediments.^[15]

PCBs are persistent, but they can undergo biotransformation.[16][17] In anaerobic environments, highly chlorinated congeners can be reductively dechlorinated by microorganisms.[16][18] The resulting less-chlorinated congeners may then be subject to aerobic degradation.[17][18] The specific degradation pathways and rates for **CB 168** are a subject of ongoing research.

Conclusion

This technical guide has provided a summary of historical environmental concentration data for **CB 168**, outlined the standard analytical methodologies for its detection, and visualized a typical analytical workflow. The data indicates the widespread presence of **CB 168** in various environmental matrices and in human tissues, highlighting the persistence and bioaccumulative nature of this compound. The detailed experimental protocols and the understanding of its environmental fate are essential for ongoing monitoring, risk assessment, and the development of remediation strategies. This information serves as a critical resource for scientists and professionals working to understand and mitigate the long-term impacts of persistent organic pollutants.

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